molecular formula C7H15NO3 B14459752 Methyl 3-hydroxy-3-methyl-D-isovalinate CAS No. 72953-38-9

Methyl 3-hydroxy-3-methyl-D-isovalinate

Cat. No.: B14459752
CAS No.: 72953-38-9
M. Wt: 161.20 g/mol
InChI Key: RHSXSOTVBJLGOV-ZETCQYMHSA-N
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Description

Methyl 3-hydroxy-3-methyl-D-isovalinate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxyl group (-OH) and a methyl group (-CH3) attached to the same carbon atom, which is also bonded to a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-3-methyl-D-isovalinate typically involves the esterification of 3-hydroxy-3-methyl-D-isovaleric acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-3-methyl-D-isovalinate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Formation of 3-methyl-3-oxoisovaleric acid.

    Reduction: Formation of 3-hydroxy-3-methyl-D-isovalinol.

    Substitution: Formation of 3-chloro-3-methyl-D-isovalinate.

Scientific Research Applications

Methyl 3-hydroxy-3-methyl-D-isovalinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of flavors, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-3-methyl-D-isovalinate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxy-3-methylbutanoate
  • Ethyl 3-hydroxy-3-methyl-D-isovalinate
  • Methyl 3-hydroxy-3-methylpentanoate

Uniqueness

Methyl 3-hydroxy-3-methyl-D-isovalinate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a hydroxyl group and an ester group on the same carbon atom makes it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

72953-38-9

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

methyl (2R)-2-amino-3-hydroxy-2,3-dimethylbutanoate

InChI

InChI=1S/C7H15NO3/c1-6(2,10)7(3,8)5(9)11-4/h10H,8H2,1-4H3/t7-/m0/s1

InChI Key

RHSXSOTVBJLGOV-ZETCQYMHSA-N

Isomeric SMILES

C[C@](C(=O)OC)(C(C)(C)O)N

Canonical SMILES

CC(C)(C(C)(C(=O)OC)N)O

Origin of Product

United States

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